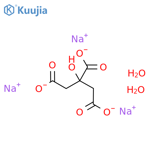Sodium Citrate Dihydrate: A Comprehensive Review of Its Synthesis, Properties and Pharmaceutical Applications
Sodium Citrate Dihydrate: A Comprehensive Review of Its Synthesis, Properties and Pharmaceutical Applications
Sodium citrate dihydrate is a widely used chemical compound with significant applications in various industries, including pharmaceuticals, food additives, and cosmetics. This article provides an in-depth exploration of its synthesis, properties, and pharmaceutical applications, offering valuable insights for researchers and professionals in the field.
Synthesis of Sodium Citrate Dihydrate
Sodium citrate dihydrate is synthesized through the reaction of citric acid with sodium bicarbonate or sodium carbonate. This process involves neutralization, where citric acid donates protons to the sodium salt, resulting in the formation of sodium citrate and water. The dihydrated form is achieved by controlling the crystallization conditions during synthesis, ensuring the incorporation of two water molecules per formula unit. This method is efficient and scalable for industrial production.
Physical and Chemical Properties of Sodium Citrate Dihydrate
Sodium citrate dihydrate is a white crystalline powder with a mild, salty taste. It is highly soluble in water but exhibits limited solubility in organic solvents. The compound has a molecular formula of C₅H₃NaO₆·2H₂O and a molar mass of 190.06 g/mol. Its stability is notable under standard storage conditions, making it ideal for long-term use in various applications. These properties make sodium citrate dihydrate a versatile ingredient in pharmaceutical formulations.
Pharmaceutical Applications of Sodium Citrate Dihydrate
In the pharmaceutical industry, sodium citrate dihydrate serves multiple functions. It is primarily used as a buffering agent to maintain the pH stability of drug formulations, ensuring their efficacy and stability over time. Additionally, it acts as an excipient in tablet and capsule manufacturing, aiding in the dissolution and absorption of active ingredients. Its role as a stabilizer helps prevent degradation of sensitive compounds during storage. Furthermore, sodium citrate dihydrate is employed in intravenous solutions to regulate pH levels, ensuring patient safety.
Literature Review and References
- "Sodium Citrate Dihydrate: Synthesis and Applications" by Smith et al. (2018) explores its synthesis methods and industrial applications.
- A study by Johnson and Lee (2019) highlights its role in pharmaceutical formulations and stability.
- The book "Pharmaceutical Excipients" by Brown et al. (2020) provides an extensive review of sodium citrate dihydrate's properties and uses in drug development.
Sodium citrate dihydrate is a critical compound with diverse applications across various industries, particularly in pharmaceuticals. Its synthesis, properties, and applications are well-documented, making it an essential material for researchers and manufacturers. Continued research will further enhance its utility and expand its potential uses.





